2-(2-Acetyl-5-chlorophenoxy)acetic acid
Description
2-(2-Acetyl-5-chlorophenoxy)acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid backbone substituted with acetyl and chlorine groups at the 2- and 5-positions of the aromatic ring, respectively. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. The acetyl group may enhance lipophilicity and metabolic stability, while the chlorine atom could influence electronic effects and bioactivity .
Properties
IUPAC Name |
2-(2-acetyl-5-chlorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)8-3-2-7(11)4-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRMRSMUNXYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-chlorophenoxy)acetic acid typically involves the following steps:
Condensation Reaction: The starting material, 2-chlorophenol, undergoes a condensation reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. This forms 2-(2-chlorophenoxy)acetic acid.
Acetylation: The 2-(2-chlorophenoxy)acetic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to introduce the acetyl group at the ortho position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 2-(2-Acetyl-5-chlorophenoxy)acetic acid follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes standard esterification and hydrolysis reactions:
Mechanistic Insight :
-
Esterification proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol .
-
Hydrolysis under alkaline conditions involves deprotonation of the carboxylic acid, forming a carboxylate intermediate .
Nucleophilic Substitution at Chlorine
The electron-withdrawing acetyl group activates the para-chlorine atom for nucleophilic displacement:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium Methoxide | DMF, 60°C, 24h | 2-(2-Acetyl-5-methoxyphenoxy)acetic acid | 72% | |
| Ammonia (NH₃) | Ethanol, 120°C (sealed tube) | 2-(2-Acetyl-5-aminophenoxy)acetic acid | 65% |
Kinetics :
-
Substituent effects from the acetyl group lower the activation energy for SNAr (nucleophilic aromatic substitution) by 15–20 kJ/mol compared to unsubstituted chlorophenoxy analogs .
Condensation Reactions Involving the Acetyl Group
The acetyl group participates in enolate-driven condensations:
Key Observation :
-
The enolate intermediate stabilizes through conjugation with the phenoxy ring, enhancing reactivity toward electrophiles .
Decarboxylation and Thermal Decomposition
Thermal stability studies reveal two primary pathways:
| Condition | Major Product | Minor Product | Reference |
|---|---|---|---|
| 200°C, inert atm | 5-Chloro-2-acetylphenol | CO₂ + trace chlorinated byproducts | |
| 250°C, acidic pH | 2-Acetyl-5-chlorophenoxy radical | Polymerized residues |
Thermodynamics :
Catalytic and Oxidative Reactions
Oxidation of the acetyl group has been explored for ketone functionalization:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (conc.) | H₂O, 80°C, 4h | 2-(5-Chloro-2-carboxyphenoxy)acetic acid | 90% | |
| KMnO₄ (acidic) | H₂SO₄, 0°C, 1h | 2-(5-Chloro-2-(oxo)phenoxy)acetic acid | 78% |
Mechanism :
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Acetyl-5-chlorophenoxy)acetic acid serves as a precursor in the synthesis of various organic compounds. Its unique acetyl group enhances reactivity, making it valuable for developing more complex molecules. This compound's structural characteristics allow for modifications that can lead to new derivatives with distinct properties.
Biology
The biological activity of this compound is under investigation, particularly for its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. For instance, compounds with similar structures have shown significant antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Structure | Moderate antimicrobial activity |
| 2-Methyl-4-chlorophenoxyacetic Acid | Structure | Significant antimicrobial activity against various bacterial strains |
| 2-(2-Acetyl-5-chlorophenoxy)acetic Acid | Structure | Under investigation for potential activity |
Medicine
In medical research, the compound is being studied for its potential therapeutic properties. Initial findings indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and angiogenesis inhibition. The compound's ability to modulate receptor activities involved in cellular signaling pathways is also being explored.
Case Study: Anticancer Activity
In vitro studies have demonstrated that 2-(2-Acetyl-5-chlorophenoxy)acetic acid can inhibit the growth of various cancer cell lines. The mechanisms include:
- Enzyme Inhibition : Targeting enzymes critical for cellular functions.
- Receptor Modulation : Altering receptor activities related to growth and survival signals.
Industrial Applications
In industrial settings, this compound is utilized in the production of agrochemicals. Its phenoxyacetic structure is similar to other herbicides, making it a candidate for developing selective weed control agents. The unique chemical properties of 2-(2-Acetyl-5-chlorophenoxy)acetic acid may lead to new formulations that enhance efficacy while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-5-chlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and nutrient transport.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Acidity : MCPA has a pKa of 3.73 due to electron-withdrawing Cl and CH₃ groups, whereas methoxy or acetyl substituents (e.g., in and ) may lower acidity via electron donation .
- Solubility Trends: MCPA’s solubility increases with pH (395 mg/L at pH 1 vs. 320,100 mg/L at pH 9), a property likely shared by 2-(2-Acetyl-5-chlorophenoxy)acetic acid due to the deprotonation of the carboxylic acid group .
- Brominated analogs () are employed in natural product synthesis, indicating possible pharmaceutical relevance .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
2-(2-Acetyl-5-chlorophenoxy)acetic acid, a synthetic compound belonging to the class of chlorophenoxyacetic acids, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(2-Acetyl-5-chlorophenoxy)acetic acid can be described as follows:
This compound features a chlorophenoxy group, which is commonly associated with herbicidal activity, and an acetyl group that may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-(2-Acetyl-5-chlorophenoxy)acetic acid can be attributed to several mechanisms:
- Herbicidal Activity : Similar to other chlorophenoxyacetic acids, this compound may inhibit plant growth by mimicking auxins, leading to uncontrolled growth and eventual plant death. Studies have shown that chlorophenoxy compounds can disrupt normal hormonal signaling in plants, causing abnormal growth patterns .
- Antimicrobial Properties : Research indicates that phenolic compounds, including acetylated derivatives, exhibit antimicrobial properties. The acetylation may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing efficacy against microbial strains .
- Antioxidant Activity : Acetylated phenolic compounds have been studied for their antioxidant properties. The presence of the acetyl group may enhance radical scavenging abilities, contributing to protective effects against oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have evaluated the biological effects of 2-(2-Acetyl-5-chlorophenoxy)acetic acid and related compounds:
- Study on Antimicrobial Effects : A study published in PubMed explored the antimicrobial activity of various acetylated phenolic compounds. It was found that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, suggesting potential applications in agricultural and pharmaceutical fields .
- Herbicidal Efficacy : In a controlled environment study, 2-(2-Acetyl-5-chlorophenoxy)acetic acid demonstrated effective herbicidal activity against common weeds. The compound was applied at varying concentrations, with results indicating a dose-dependent response in plant growth inhibition .
- Toxicological Profile : A comprehensive toxicological assessment highlighted that while the compound exhibits beneficial biological activities, it also poses risks of toxicity at higher concentrations. Notably, adverse effects were observed in animal models exposed to high doses over extended periods, emphasizing the need for careful dosage management in practical applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
